molecular formula C10H18N2O3 B2419202 tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate CAS No. 2167010-06-0

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2419202
CAS No.: 2167010-06-0
M. Wt: 214.265
InChI Key: OKDHUMQSCWATCJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxa-2,8-diazaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at a controlled temperature to ensure the formation of the desired spirocyclic structure .

Chemical Reactions Analysis

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of tert-Butyl 5-oxa-2,8-diazaspiro[3

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)12-6-10(7-12)11-4-5-14-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHUMQSCWATCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167010-06-0
Record name tert-butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate
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